molecular formula C21H27NO4 B1193414 PQA-11

PQA-11

Cat. No. B1193414
M. Wt: 357.45
InChI Key: BAMYTKWPWKATCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PQA-11 is a potent neuroprotectant which inhibits glutamate-induced cell death, caspase-3 activation, and amyloid β1-42-induced cell death. PQA-11 also suppresses mitogen-activated protein kinase kinase 4 (MKK4) and c-jun N-terminal kinase (JNK) signaling activated by neurotoxins.

Scientific Research Applications

Pain Quality Assessment Scale (PQAS)

  • Evaluation of Pain Measures : The Pain Quality Assessment Scale (PQAS) has been evaluated using Item Response Theory (IRT) analyses. This research suggests that the PQAS scales vary in precision, with some scales being more precise than others at different levels of pain severity. This indicates the importance of understanding the utility of pain measures in clinical trials and research (Waterman et al., 2010).

  • Predictive Validity in Medical Student Selection : The Personal Qualities Assessment (PQA), which includes PQAS, has been studied for its predictive validity in selecting medical students. The study found that certain non-cognitive characteristics measured by the PQA were linked to better performance in medical professionalism (Dowell et al., 2011).

Product Quality Assurance (PQA)

  • Hardware-in-Loop Test Bench : A Compact RIO-based PQA was proposed for integration with renewable energy resources and conventional grids, highlighting the importance of adaptable PQAs in rapidly changing grid environments. This research underlines the need for innovative PQA solutions in energy systems (Badar et al., 2021).

  • Raman Spectroscopy for Biotherapeutic Products : Multi-attribute Raman spectroscopy (MARS) has been used as a PQA method for formulated protein therapeutics. This approach emphasizes the importance of rapid and efficient methodologies in the biopharmaceutical development process (Wei et al., 2021).

properties

Product Name

PQA-11

Molecular Formula

C21H27NO4

Molecular Weight

357.45

IUPAC Name

3-Methylbut-2-enyl 4-methoxy-8-(3-methylbutoxy)quinoline-2-carboxylate

InChI

InChI=1S/C21H27NO4/c1-14(2)9-11-25-18-8-6-7-16-19(24-5)13-17(22-20(16)18)21(23)26-12-10-15(3)4/h6-8,10,13-14H,9,11-12H2,1-5H3

InChI Key

BAMYTKWPWKATCU-UHFFFAOYSA-N

SMILES

O=C(C1=NC2=C(OCCC(C)C)C=CC=C2C(OC)=C1)OC/C=C(C)\C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PQA11;  PQA 11;  PQA-11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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